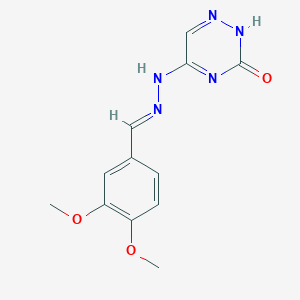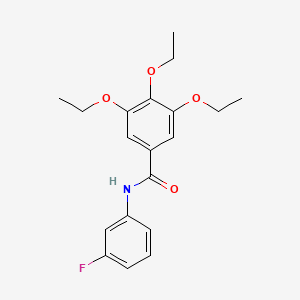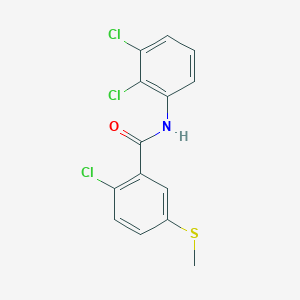
N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide, also known as CMMD, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a sulfonamide derivative that has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Wirkmechanismus
The exact mechanism of action of N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide is not fully understood. However, it has been suggested that its anti-inflammatory activity is mediated by the inhibition of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation. This compound has been found to inhibit the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This leads to the inhibition of NF-κB activation and the subsequent reduction in the production of pro-inflammatory cytokines.
In addition, this compound has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt/mTOR pathway. This leads to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, resulting in the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of several enzymes, including cyclooxygenase-2 and matrix metalloproteinases. This property makes it a potential candidate for the treatment of inflammatory diseases and cancer.
Furthermore, this compound has also been found to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. This property makes it a potential candidate for the prevention and treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high purity and yield. It has been widely studied for its potential therapeutic applications, and its mechanism of action has been partially elucidated.
However, there are also some limitations for lab experiments using this compound. It has been reported to exhibit low solubility in aqueous solutions, which may limit its bioavailability and efficacy. In addition, its potential toxicity and side effects have not been fully evaluated, which may pose a risk for its use in humans.
Zukünftige Richtungen
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide. First, further studies are needed to fully elucidate its mechanism of action and its potential therapeutic applications. Second, the development of more efficient synthesis methods and formulations may improve its bioavailability and efficacy. Third, the evaluation of its toxicity and side effects in vivo and in clinical trials is needed to determine its safety for human use. Finally, the identification of novel derivatives and analogs of this compound may lead to the discovery of more potent and selective compounds for various therapeutic applications.
Synthesemethoden
The synthesis of N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide involves the reaction of 3-chloro-2-methylphenylamine with 4-methoxy-2,3-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure this compound. This method has been reported in several research articles and has been found to yield high purity and yield of this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
In addition, this compound has also been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has been reported to inhibit the growth of breast cancer, lung cancer, and colon cancer cells. This property makes it a potential candidate for the development of anticancer drugs.
Furthermore, this compound has also been found to exhibit antiviral activity against several viruses, including human cytomegalovirus and herpes simplex virus. This property makes it a potential candidate for the development of antiviral drugs.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-10-11(2)16(9-8-15(10)21-4)22(19,20)18-14-7-5-6-13(17)12(14)3/h5-9,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDRWRPKWDYQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NC2=C(C(=CC=C2)Cl)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-isopropylbenzamide](/img/structure/B5711749.png)

![3-[(4-methoxybenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B5711757.png)
![N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5711759.png)

![N-[bis(4-chlorophenyl)methyl]urea](/img/structure/B5711777.png)
![methyl {[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B5711782.png)

![4-ethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5711791.png)


![3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B5711828.png)
![3-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5711829.png)
